molecular formula C17H17N3OS B2769144 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one CAS No. 850194-32-0

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one

Cat. No.: B2769144
CAS No.: 850194-32-0
M. Wt: 311.4
InChI Key: KOCWVEQLLQYBRN-UHFFFAOYSA-N
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Description

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiolation and oxidation steps are then employed to introduce the thio-butane-2-one moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are used to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydrosulfide (NaSH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield thiol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol

  • 3-(7-hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

  • 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • 3-(5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Uniqueness: 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one stands out due to its specific structural features, such as the presence of the thio-butane-2-one group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-9-16(22-13(3)12(2)21)20-17(19-11)15(10-18-20)14-7-5-4-6-8-14/h4-10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCWVEQLLQYBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SC(C)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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